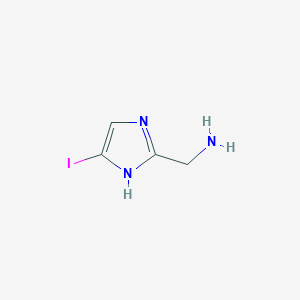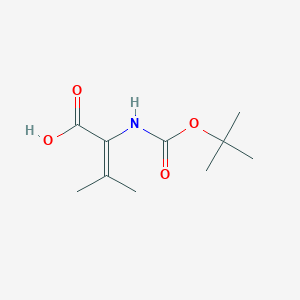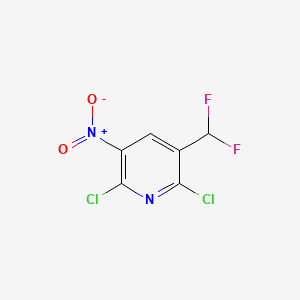
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms, a difluoromethyl group, and a nitro group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine typically involves multiple steps. One common method starts with the chlorination of 2,6-dichloro-3-fluoroacetophenone using chlorine gas in a glacial acetic acid/sodium acetate system. This reaction produces alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone. The next step involves introducing ammonia gas into an organic solvent containing the pentachloro compound to perform an ammonolysis reaction, yielding 2,6-dichloro-3-fluorobenzamide. Finally, dehydration of the benzamide with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst results in the formation of 2,6-dichloro-3-fluorobenzonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H2Cl2F2N2O2 |
|---|---|
Peso molecular |
242.99 g/mol |
Nombre IUPAC |
2,6-dichloro-3-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H2Cl2F2N2O2/c7-4-2(6(9)10)1-3(12(13)14)5(8)11-4/h1,6H |
Clave InChI |
MHDGAPRMQPCTLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


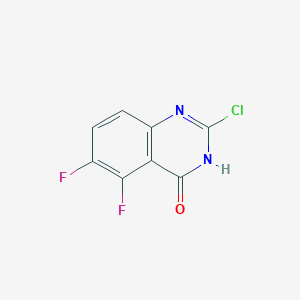
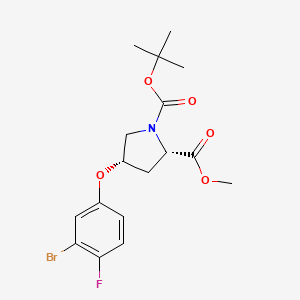
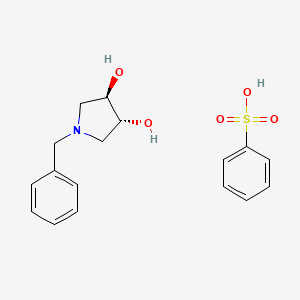

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
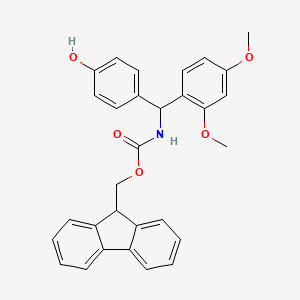
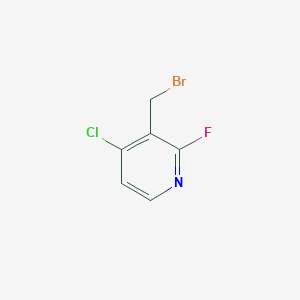
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

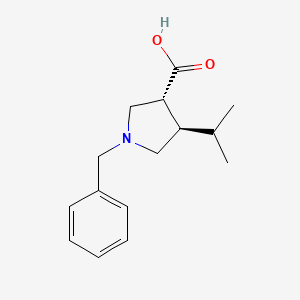
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

